2-ethylsulfanyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylsulfanyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of an ethylsulfanyl group attached to the benzamide structure, which includes a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylsulfanyl-N-phenylbenzamide typically involves the condensation of 2-ethylsulfanylbenzoic acid with aniline. The reaction is facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired amide product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylsulfanyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-Ethylsulfanyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In antiviral applications, it targets viral proteins, inhibiting their replication and spread .
Comparison with Similar Compounds
2-Iodobenzamide: Similar in structure but contains an iodine atom instead of the ethylsulfanyl group.
N-Phenylbenzamide: Lacks the ethylsulfanyl group, resulting in different chemical properties and applications.
Thiazole Derivatives: These compounds contain a thiazole ring and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness: 2-Ethylsulfanyl-N-phenylbenzamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
663186-26-3 |
---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NOS/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
MAFDRBLTMAMGAS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.